molecular formula C26H21FN2O4 B2804659 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-06-9

4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No. B2804659
CAS RN: 618074-06-9
M. Wt: 444.462
InChI Key: UIKLPXHGXXUKJD-UHFFFAOYSA-N
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Description

4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Dey et al. (2003) detailed the base-catalyzed condensation process of specific ketones with pyrrole-2-carbaldehyde, leading to compounds with potential for further chemical modification and study within organic and medicinal chemistry frameworks (Dey et al., 2003).
  • Alizadeh et al. (2007) presented a novel one-pot synthesis method for pyrrol-2-ones, emphasizing the utility of these compounds in facilitating the exploration of new chemical spaces and potential pharmacological agents (Alizadeh et al., 2007).

Chemical Properties and Reactions

  • Antonov et al. (2019) explored the spiro heterocyclization of pyrrolediones with aminoindenones, contributing to the development of novel spiro compounds that could have implications in drug development and materials science (Antonov et al., 2019).
  • Ragno et al. (2004) identified a new class of synthetic histone deacetylase inhibitors, showcasing the potential therapeutic applications of compounds with a similar structure in cancer treatment and epigenetic modulation (Ragno et al., 2004).

Molecular and Crystal Structures

  • Kabirifard et al. (2021) demonstrated the effectiveness of a novel catalyst in the synthesis of pyrrolin-2-ones, underscoring the significance of these compounds in synthetic chemistry and potentially in the development of new materials or drugs (Kabirifard et al., 2021).

properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c1-2-14-33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)16-17-4-3-13-28-15-17/h2-13,15,23,30H,1,14,16H2/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKYVWJLHLNNK-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS RN

618074-06-9
Record name 4-[4-(ALLYLOXY)BENZOYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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